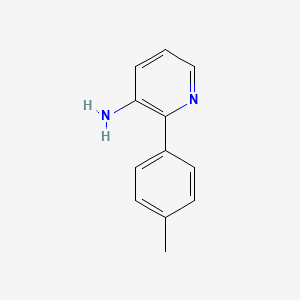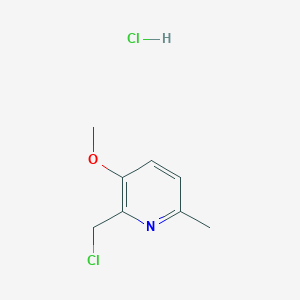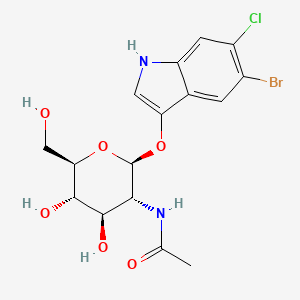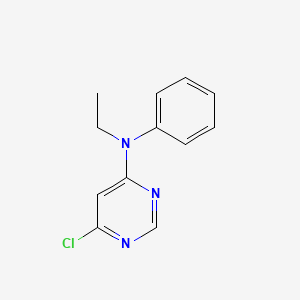
3-Amino-2-(p-tolyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis of Imidazopyridine Derivatives
3-Amino-2-(p-tolyl)pyridine: is used as a key precursor in the synthesis of 2-amino-3-arylimidazo[1,2-a]pyridines . These compounds are significant due to their wide range of applications in drug synthesis, medicinal chemistry, and materials science . The process involves the chemoselective reduction of 2-nitro-3-aryl-imidazo[1,2-a]pyridines using alumina-supported gold nanoparticles as a bifunctional catalyst, which highlights a useful synthetic application of the catalytic protocol .
Development of Fluorescent Probes
The compound serves as a building block for the creation of ratiometric fluorescent probes . These probes are particularly useful for the selective sensing of Hg^2+ ions . The substitution pattern of the tolyl group significantly influences the photophysical properties of the probes, making them valuable for comparative studies in photophysical behaviors and metal ion sensing .
OLED Device Applications
3-Amino-2-(p-tolyl)pyridine: derivatives, specifically tris(2-(p-tolyl)pyridine)iridium(III) , are widely utilized as phosphorescent emitters in OLED devices. They are particularly important in green or yellow organic light-emitting diodes (OLEDs) and are used in R&D studies for the development of advanced display technologies, including flat-panel displays and organic electroluminescent (OEL) displays .
Sensing of Hypochlorous Acid (HOCl)
A luminescent iridium(III) complex derived from 3-Amino-2-(p-tolyl)pyridine has been designed for the sensitive detection of HOCl. The detection strategy is based on the HOCl-promoted cleavage, showcasing the compound’s potential in developing selective and sensitive turn-on chemodosimeters .
Wirkmechanismus
Target of Action
3-Amino-2-(p-tolyl)pyridine is primarily involved in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound’s primary targets are organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .
Mode of Action
The SM coupling reaction involves two key processes: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by 3-Amino-2-(p-tolyl)pyridine . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The broad application of SM coupling arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable, readily prepared and generally environmentally benign nature of the organoboron reagents, and their rapid transmetalation with palladium (II) complexes .
Result of Action
The primary result of the action of 3-Amino-2-(p-tolyl)pyridine is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is crucial in various fields, including pharmaceuticals and materials science, due to its ability to form complex organic compounds .
Action Environment
The efficacy and stability of 3-Amino-2-(p-tolyl)pyridine are influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . Therefore, the reaction conditions, such as temperature and pH, can significantly impact the compound’s action. Furthermore, the presence of other substances, such as organoboron reagents, is necessary for the compound to exert its action .
Eigenschaften
IUPAC Name |
2-(4-methylphenyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-4-6-10(7-5-9)12-11(13)3-2-8-14-12/h2-8H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMTKVFFRNHRQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(p-tolyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B2995594.png)
![2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2995597.png)
![Ethyl 4-(((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2995598.png)
![(1R,5S)-8-((4-methoxyphenyl)sulfonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2995599.png)
![4-(Difluoromethyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrimidine-5-carboxylic acid](/img/structure/B2995600.png)


![5,6-dimethyl-3-(2-phenylethyl)-1-[(pyridin-3-yl)methyl]-1H,2H,3H,4H-thieno[2,3-d]pyrimidine-2,4-dione](/img/structure/B2995606.png)
![N-[2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]ethyl]-2-methyl-6-(trifluoromethyl)pyrimidine-4-carboxamide](/img/structure/B2995608.png)
![2-(4-Ethoxyphenyl)-4-(ethylthio)pyrazolo[1,5-a]pyrazine](/img/structure/B2995611.png)

![(E)-3-[4-[2-(4-bromoanilino)-2-oxoethoxy]-3-methoxyphenyl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2995613.png)

![1-[3-(1H-imidazol-1-yl)phenyl]ethan-1-amine](/img/structure/B2995615.png)